molecular formula C12H15NO B11905189 1-(Ethoxymethyl)-3,4-dihydroisoquinoline CAS No. 88422-90-6

1-(Ethoxymethyl)-3,4-dihydroisoquinoline

Cat. No.: B11905189
CAS No.: 88422-90-6
M. Wt: 189.25 g/mol
InChI Key: NENUROUAIGJZTN-UHFFFAOYSA-N
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Description

1-(Ethoxymethyl)-3,4-dihydroisoquinoline is a heterocyclic organic compound that belongs to the class of isoquinolines. Isoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and natural products. The ethoxymethyl group attached to the nitrogen atom in the isoquinoline ring enhances its chemical properties, making it a valuable compound in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Ethoxymethyl)-3,4-dihydroisoquinoline typically involves the reaction of 3,4-dihydroisoquinoline with ethoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency of the synthesis process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions: 1-(Ethoxymethyl)-3,4-dihydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced isoquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxymethyl group, where nucleophiles such as amines or thiols replace the ethoxy group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Reduced isoquinoline derivatives.

    Substitution: Substituted isoquinoline derivatives with various functional groups.

Scientific Research Applications

1-(Ethoxymethyl)-3,4-dihydroisoquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1-(Ethoxymethyl)-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. The ethoxymethyl group enhances the compound’s ability to interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or modulate receptor activity to produce therapeutic effects.

Comparison with Similar Compounds

  • 1-(Methoxymethyl)-3,4-dihydroisoquinoline
  • 1-(Butoxymethyl)-3,4-dihydroisoquinoline
  • 1-(Isopropoxymethyl)-3,4-dihydroisoquinoline

Comparison: 1-(Ethoxymethyl)-3,4-dihydroisoquinoline is unique due to the presence of the ethoxymethyl group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity. The choice of substituent can significantly influence the compound’s solubility, stability, and overall efficacy in various applications.

Properties

CAS No.

88422-90-6

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

1-(ethoxymethyl)-3,4-dihydroisoquinoline

InChI

InChI=1S/C12H15NO/c1-2-14-9-12-11-6-4-3-5-10(11)7-8-13-12/h3-6H,2,7-9H2,1H3

InChI Key

NENUROUAIGJZTN-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=NCCC2=CC=CC=C21

Origin of Product

United States

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